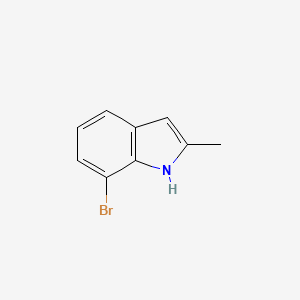

7-Bromo-2-methylindole

Beschreibung

Significance of Indole (B1671886) Scaffolds in Advanced Chemical Research

The indole nucleus is often described as a "privileged structure" in medicinal chemistry. researchgate.netmdpi.comsigmaaldrich.com This is attributed to its ability to interact with a wide range of biological targets, including receptors and enzymes. researchgate.netmdpi.com The structural motif is found in essential amino acids like tryptophan, neurotransmitters such as serotonin (B10506) and melatonin, and a multitude of alkaloids and pharmaceuticals. researchgate.netirjmets.com The rich chemistry of the indole ring allows for diverse functionalization, making it a valuable building block in the synthesis of compounds with potential therapeutic applications in areas like cancer, viral infections, and inflammatory diseases. nih.govresearchgate.netontosight.ai

Strategic Importance of Halogenation in Indole Derivatization

The introduction of halogen atoms, such as bromine, onto the indole scaffold is a powerful strategy in synthetic organic chemistry. ontosight.aiontosight.ai Halogenation can significantly influence a molecule's physicochemical properties, including its lipophilicity and metabolic stability. ontosight.ai Furthermore, the halogen atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce further complexity and build diverse molecular architectures. organic-chemistry.orglookchem.com The position of the halogen on the indole ring is critical, as it directs subsequent chemical transformations and ultimately impacts the biological activity of the final compound. nih.govacs.org For instance, bromination at specific positions has been shown to enhance the potency of certain bioactive indole derivatives. nih.gov

Positioning of 7-Bromo-2-methylindole within Modern Synthetic Paradigms

This compound, with its bromine atom at the 7-position and a methyl group at the 2-position, is a strategically important building block in contemporary organic synthesis. This specific substitution pattern influences the electronic environment of the indole ring, directing further reactions and providing a pathway to unique derivatives. Its bromine substituent allows for a range of transformations, including substitution and cross-coupling reactions, making it a valuable precursor for creating more complex molecules. The synthesis of this compound itself can be achieved through various methods, including the direct bromination of 2-methylindole (B41428) and multi-step sequences involving cyclization reactions like the Bartoli indole synthesis. The accessibility of this compound has facilitated its use in the synthesis of targeted molecules with precise functional group arrangements.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | nih.gov |

| Molecular Weight | 210.07 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 302912-38-5 | nih.govsigmaaldrich.com |

| Boiling Point | 285 °C | sigmaaldrich.com |

| Density | 1.472 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.642 | sigmaaldrich.com |

| Flash Point | 110 °C (closed cup) | sigmaaldrich.com |

Detailed Research Findings

The synthetic utility of this compound is well-documented. One common method for its preparation involves the direct electrophilic bromination of 2-methylindole. This reaction is typically carried out using bromine in the presence of sulfuric acid and a catalyst like silver sulfate (B86663).

Alternative multi-step syntheses have also been developed. One such route starts with 4-bromo-2-methylaniline, which undergoes iodination followed by a Sonogashira coupling and subsequent cyclization to yield this compound. Another approach utilizes the Bartoli indole synthesis, starting from ortho-bromonitrobenzenes and reacting them with vinyl Grignard reagents.

Once synthesized, this compound serves as a versatile intermediate. The bromine atom at the 7-position can be readily displaced or utilized in various cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This has made it a valuable component in the synthesis of complex natural products and medicinally relevant compounds. For instance, derivatives of this compound have been investigated for their potential as anticancer agents and as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), which is implicated in cancer immunosuppression.

Interactive Data Table: Synthetic Methods for this compound

| Starting Material | Key Reagents and Conditions | Product | Source |

| 2-methyl-1H-indole | Bromine (Br₂), sulfuric acid (H₂SO₄), silver sulfate (Ag₂SO₄) | This compound | |

| 4-bromo-2-methylaniline | 1. N-iodosuccinimide (NIS) 2. Alkyne, Palladium catalyst 3. Potassium tert-butoxide | This compound | |

| 5-bromo-2-methylphenylhydrazine hydrochloride | 1. Ethyl pyruvate (B1213749) 2. Zinc chloride, ethylene (B1197577) glycol | Ethyl 7-methylindole-2-carboxylate (precursor) | google.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-bromo-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEGQGALXHJBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403000 | |

| Record name | 7-Bromo-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-38-5 | |

| Record name | 7-Bromo-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-2-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Bromo 2 Methylindole and Its Precursors

Classical Approaches to Brominated Indoles

Classical indole (B1671886) syntheses have remained cornerstones of heterocyclic chemistry for over a century. Their adaptation for the synthesis of halogenated indoles often involves the use of pre-functionalized starting materials to control the position of the substituent.

Modifications of Fischer Indole Synthesis for Regioselective Bromination

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a robust reaction that forms an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov The standard mechanism involves the formation of a phenylhydrazone, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849). wikipedia.orgnih.gov

For the synthesis of 7-Bromo-2-methylindole, a direct modification of the Fischer method involves starting with a specifically brominated phenylhydrazine. The key precursor is (2-bromophenyl)hydrazine, which is condensed with acetone (B3395972) to form the corresponding phenylhydrazone. Acid-catalyzed cyclization of this intermediate directs the formation of the indole ring, yielding this compound. The regioselectivity is dictated entirely by the substitution pattern of the starting arylhydrazine.

Table 1: Fischer Indole Synthesis for this compound

| Starting Material | Ketone | Key Reagents/Catalyst | Product | Key Features/Challenges |

|---|

Bartoli Indole Synthesis Adaptations for Brominated Precursors

The Bartoli indole synthesis has emerged as one of the most direct and flexible methods for preparing 7-substituted indoles. benthamdirect.comresearchgate.net This reaction involves treating an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent to form the indole. wikipedia.orgjk-sci.com The presence of a substituent at the ortho position to the nitro group is generally necessary for the reaction to proceed efficiently, as it facilitates the key organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. wikipedia.orgonlineorganicchemistrytutor.com

This methodology is exceptionally well-suited for the synthesis of 7-bromoindoles. The use of an o-bromonitroarene as the starting material effectively directs the cyclization to yield the corresponding 7-bromoindole (B1273607). organic-chemistry.org To obtain this compound, 1-bromo-2-nitrobenzene (B46134) is reacted with propenylmagnesium bromide. The propenyl group provides the atoms necessary for the C2 (methyl) and C3 positions of the indole ring. The ortho-bromine atom not only directs the cyclization but also remains in the final product at the desired C7 position. organic-chemistry.org This method is often preferred over classical syntheses due to its operational simplicity and the ready availability of the starting materials. researchgate.net

Table 2: Bartoli Indole Synthesis for this compound

| Starting Nitroarene | Grignard Reagent | Product | Reported Features |

|---|

Contemporary Synthetic Routes to this compound

Modern synthetic chemistry has introduced powerful new tools for heterocycle construction, with transition metal-catalyzed reactions offering high efficiency and control.

Transition Metal-Catalyzed Coupling Strategies for Indole Ring Construction

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-nitrogen bonds, enabling novel strategies for constructing the indole core. mdpi.comnih.gov These methods often involve the sequential formation of key bonds to build the heterocyclic ring onto a pre-functionalized aromatic precursor.

The Sonogashira cross-coupling reaction is a highly effective method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. mdpi.comnih.gov This reaction can be ingeniously applied to indole synthesis through a coupling-and-cyclization sequence.

To synthesize this compound via this route, a suitable di-halogenated aniline (B41778), such as 1-amino-2,3-dibromobenzene, serves as the starting material. The synthesis proceeds in two key steps:

Selective Sonogashira Coupling: The greater reactivity of the C-Br bond ortho to the amino group is exploited. A selective Sonogashira coupling is performed with propyne (B1212725) (or a propyne equivalent) to install the 2-methyl and 3-carbon precursor at the C2 position of the aniline. This reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). nih.gov

Intramolecular Cyclization: The resulting o-alkynyl aniline intermediate is then subjected to a cyclization reaction. This ring-closure step, often catalyzed by copper or palladium, forms the pyrrole (B145914) ring, yielding this compound.

This strategy offers excellent control over substituent placement, as the positions of the functional groups are predetermined by the substitution pattern of the starting aniline and the choice of alkyne.

Table 4: Sonogashira Coupling-Cyclization Approach

| Starting Aryl Halide | Alkyne | Catalysts | Cyclization Conditions | Product |

|---|

Palladium-Catalyzed Annulation Methods

Palladium-catalyzed reactions offer a direct and efficient route to polysubstituted indoles. One such method involves the direct annulation of a substituted 2-haloaniline with a ketone. For the synthesis of this compound, this would typically involve the reaction of a 2-halo-3-bromoaniline derivative with acetone. The process is facilitated by a palladium catalyst, often in combination with a phosphine (B1218219) ligand, a base, and a high-boiling point solvent. Optimized conditions for similar syntheses have utilized catalysts like [Pd(tBu3P)2] with a potassium phosphate (B84403) base in a solvent such as dimethylacetamide (DMA) at elevated temperatures. This approach is valued for its broad applicability and tolerance of various functional groups.

Synthesis from Brominated Anilines

The most common precursors for this compound are brominated anilines, specifically derivatives of 2-methylaniline (o-toluidine) or 2-amino-3-bromotoluene. These starting materials undergo reactions that construct the pyrrole ring onto the existing benzene (B151609) ring.

A classic and widely used method for indole synthesis is the Fischer indole synthesis, which begins with the condensation of a phenylhydrazine with an aldehyde or ketone. To synthesize this compound, 2-bromo-6-methylphenylhydrazine would be the required starting material, which is then condensed with acetone. The resulting phenylhydrazone intermediate is subsequently treated with an acid catalyst, such as zinc chloride, often in a high-boiling solvent like ethylene (B1197577) glycol, to induce cyclization and form the indole ring. google.com This method is robust, though control of regioselectivity can be a challenge with unsymmetrical ketones. rsc.orgnih.gov

A typical reaction sequence is detailed below:

| Step | Reactants | Catalyst/Solvent | Conditions | Product |

|---|---|---|---|---|

| 1. Hydrazone Formation | 2-bromo-6-methylphenylhydrazine, Acetone | Ethanol (B145695) | Reflux | Acetone 2-bromo-6-methylphenylhydrazone |

| 2. Cyclization (Indolization) | Acetone 2-bromo-6-methylphenylhydrazone | Anhydrous Zinc Chloride / Ethylene Glycol | 150-170°C | This compound |

Intramolecular cyclization strategies provide a powerful means to construct the indole nucleus with high regiochemical control. A prominent example is the Sonogashira coupling followed by cyclization. mdpi.comnih.govmdpi.comresearchgate.net In this approach, a 2-iodo or 2-bromoaniline (B46623) derivative is first coupled with a terminal alkyne. For this compound, the synthesis could start from 2-amino-1-bromo-3-iodobenzene. This precursor undergoes a palladium-catalyzed Sonogashira coupling with a propyne equivalent, such as trimethylsilylacetylene. google.com The resulting 2-alkynyl aniline intermediate is then subjected to a copper- or palladium-catalyzed intramolecular cyclization to yield the final indole product. mdpi.comnih.gov This sequence offers excellent control over the substitution pattern of the final product.

Multi-Component Reactions for Diverse this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient approach for generating molecular diversity. While specific MCRs for the direct synthesis of this compound are not extensively detailed, related domino reactions can be employed to build complex indole derivatives from simpler starting materials. rsc.orgresearchgate.net For instance, substituted indoles can be used as building blocks in MCRs to rapidly assemble more complex alkaloid-like structures. nih.gov The development of one-pot tandem reactions, such as a Sonogashira coupling followed by in-situ cyclization, mimics the efficiency of MCRs and is a key strategy for synthesizing substituted indoles. mdpi.commdpi.com

Evaluation of Synthetic Efficiency and Selectivity

Yield Optimization and Reaction Condition Analysis

Optimizing reaction conditions is critical for maximizing product yield and purity. This involves the careful selection of catalysts, ligands, bases, solvents, and temperature.

In the context of intramolecular cyclization via Sonogashira coupling, research has shown that the choice of catalyst and base is crucial. For an analogous synthesis of 5-bromo-7-methylindole, a two-step process involving iodination followed by Sonogashira coupling and cyclization demonstrated high efficiency. google.com The Sonogashira coupling step itself can achieve yields approaching 90%, while the subsequent ring-closing reaction can yield around 80%.

Below is a data table illustrating typical yields for a Sonogashira/Cyclization pathway, adapted from a similar synthesis. google.com

| Reaction Step | Key Reagents | Catalyst System | Solvent | Temperature | Reported Yield |

|---|---|---|---|---|---|

| Sonogashira Coupling | Iodinated Aniline, Trimethylsilylacetylene | PdCl2(PPh3)2, CuI | Triethylamine | Room Temp | ~89% |

| Intramolecular Cyclization | Alkynyl Aniline Intermediate | - (Base Mediated) | Acetonitrile | 60°C | ~79% |

For palladium-catalyzed annulations, the ligand choice can significantly impact reaction outcomes. Sterically hindered phosphine ligands often promote the desired reductive elimination step, leading to higher yields of the indole product. Similarly, in the Fischer indole synthesis, the choice and concentration of the acid catalyst can influence the reaction rate and the formation of side products. nih.gov Weakly acidic conditions may favor the desired indolization, while strong acids at high temperatures can sometimes lead to decomposition. rsc.org

Control of Regioisomer Formation in Bromination and Cyclization

The selective synthesis of this compound hinges on the precise control of chemical reactions to ensure the bromine substituent is introduced at the desired C7 position and that the cyclization process yields the correct indole isomer. This control is paramount to avoid the formation of undesired regioisomers, which can be difficult and costly to separate. The two primary approaches to achieve this regioselectivity are discussed in detail below.

Strategy 1: Cyclization of a Pre-brominated Precursor via Fischer Indole Synthesis

This bottom-up approach introduces the bromine atom at the desired position on the aromatic ring of a precursor molecule before the indole ring is constructed. The Fischer indole synthesis is a powerful and widely used method for forming the indole nucleus from a phenylhydrazine and an aldehyde or ketone. wikipedia.orgijarsct.co.inalfa-chemistry.combyjus.comthermofisher.comnih.gov To synthesize this compound via this method, the key is to start with a phenylhydrazine that already contains a bromine atom at the position that will become C7 of the indole ring.

The logical precursor for this synthesis is (2-bromo-6-methylphenyl)hydrazine (B1381900) . The synthesis of this crucial intermediate begins with a suitable ortho-substituted toluene (B28343) derivative, such as 2-bromo-6-nitrotoluene. The nitro group can be reduced to an amine, which is then converted to the hydrazine (B178648) through diazotization followed by reduction.

The regioselectivity of the subsequent Fischer indole cyclization is a critical consideration. When a phenylhydrazine has a substituent at one ortho position (the bromine atom in this case) and an unsubstituted ortho position (the methyl group side that will cyclize), the reaction generally proceeds by cyclizing at the less sterically hindered, unsubstituted position. nih.gov This steric and electronic guidance ensures the formation of the desired this compound and minimizes the formation of the 4-bromo-2-methylindole isomer.

Formation of the Hydrazone: (2-bromo-6-methylphenyl)hydrazine is reacted with acetone. The acetone will form the 2-methyl substituted pyrrole ring of the indole.

Acid-Catalyzed Cyclization: The resulting hydrazone, acetone (2-bromo-6-methylphenyl)hydrazone, is then treated with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) and heated. This induces a alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring. byjus.com

The inherent regiochemical control offered by the pre-brominated precursor makes this a robust and predictable method for synthesizing this compound.

Table 1: Key Reactions and Conditions for the Fischer Indole Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Bromo-6-methylaniline | 1. NaNO₂, aq. HCl, 0-5 °C2. SnCl₂·2H₂O, conc. HCl | (2-Bromo-6-methylphenyl)hydrazine | Not specified |

Note: Specific yields for this exact sequence are not widely reported in the literature, but are based on established Fischer indole synthesis protocols.

Strategy 2: Direct Regioselective Bromination of 2-Methylindole (B41428)

An alternative, "top-down" approach involves the direct bromination of the pre-existing 2-methylindole scaffold. However, this method is fraught with challenges related to regioselectivity. The indole ring is an electron-rich aromatic system, and electrophilic substitution reactions, such as bromination, typically occur preferentially at the C3 position of the pyrrole ring due to its higher electron density. Direct bromination of 2-methylindole with reagents like N-bromosuccinimide (NBS) or bromine (Br₂) would likely lead to a mixture of products, with 3-bromo-2-methylindole being a significant, if not the major, component. acs.org

To achieve selective bromination at the C7 position on the benzene ring portion of the indole, it is necessary to temporarily deactivate the pyrrole ring and/or introduce a directing group that steers the electrophile to the desired position. This is most commonly achieved by protecting the indole nitrogen with a suitable functional group.

Bulky protecting groups on the indole nitrogen can sterically hinder the C2 and C3 positions while also altering the electronic properties of the indole ring to favor substitution on the benzene portion. The N-pivaloyl group (COtBu) has been shown to be effective in directing functionalization to the C7 position in rhodium-catalyzed reactions. researchgate.net While a direct C7 bromination of N-pivaloyl-2-methylindole is not explicitly detailed, the principle of using a directing group is well-established for other indole functionalizations. nih.govnih.govrsc.org

The general synthetic sequence for this strategy would be:

N-Protection: 2-Methylindole is reacted with a suitable reagent, such as pivaloyl chloride, to install the protecting/directing group on the nitrogen atom.

Regioselective Bromination: The N-protected 2-methylindole is then treated with a brominating agent, such as N-bromosuccinimide (NBS), under conditions that favor electrophilic aromatic substitution on the benzene ring. missouri.edumasterorganicchemistry.comorganic-chemistry.orgmanac-inc.co.jp The directing group is expected to favor the formation of the 7-bromo isomer.

Deprotection: The protecting group is subsequently removed to yield the final product, this compound.

Table 2: Proposed Reaction Scheme for Direct C7 Bromination of 2-Methylindole

| Step | Reactant | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Methylindole | Pivaloyl chloride, Pyridine | N-Pivaloyl-2-methylindole |

| 2 | N-Pivaloyl-2-methylindole | N-Bromosuccinimide (NBS), Solvent (e.g., DMF or CCl₄) | N-Pivaloyl-7-bromo-2-methylindole |

Note: This is a proposed pathway based on established principles of directing group chemistry in indole synthesis. Specific yields and optimal conditions would require experimental validation.

Reactivity and Transformations of 7 Bromo 2 Methylindole

Carbon-Carbon Bond Formation at the Bromo-Substituted Position (C-7)

The C-7 bromide of 7-bromo-2-methylindole is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. mdpi.comnih.gov In the context of this compound, this reaction facilitates the introduction of aryl and heteroaryl substituents at the C-7 position. The reaction typically employs a palladium catalyst, a base, and a suitable solvent system.

For instance, the coupling of 7-bromoindole (B1273607) with phenylboronic acid has been successfully demonstrated using a palladium catalyst in a toluene (B28343)/ethanol (B145695) mixture, yielding 7-phenylindole. scholaris.ca While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided results, the general reactivity of bromoindoles in such couplings is well-established. mdpi.comuni-rostock.de The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired 7-aryl-2-methylindole derivatives. nih.govresearchgate.netresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Bromoindoles

| Bromoindole Reactant | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| 7-Bromoindole | Phenylboronic acid | Pd catalyst | Not specified | Toluene/Ethanol | 7-Phenylindole | Not specified | scholaris.ca |

| Bromoindoles | Arylboronic acids | PdCl₂(PPh₃)₂ | KF, Bu₄NI | THF, H₂O | Arylated indoles | Not specified | uni-rostock.de |

| 5-Bromo-1-methylindole | Cyclopropyl-B(dan) | Pd(PPh₃)₄ | t-BuOK | Not specified | 5-Cyclopropyl-1-methylindole | Good | chemrxiv.org |

This table is illustrative and based on the general reactivity of bromoindoles in Suzuki-Miyaura couplings.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. ntu.edu.sg This reaction provides a direct method for the alkenylation of the C-7 position of this compound. The reaction typically involves a palladium catalyst, a base, and a suitable solvent.

While specific examples for this compound are not detailed in the provided search results, the intramolecular Heck reaction of bromoindole derivatives has been extensively studied for the synthesis of various carboline and indole-containing fused ring systems. acs.orgresearchgate.net For instance, the intramolecular Heck coupling of 3-phenylaminomethyl-2-bromoindoles using a palladium catalyst and potassium carbonate in DMF at elevated temperatures leads to the formation of dihydro-γ-carbolines in good yields. acs.org These studies highlight the utility of the Heck reaction in constructing complex heterocyclic scaffolds from bromoindole precursors. The reaction conditions can be tuned to control the regioselectivity and efficiency of the coupling. arabjchem.orgacs.orgchim.it

Table 2: Examples of Intramolecular Heck Reactions of Bromoindoles

| Bromoindole Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 3-Phenylaminomethyl-2-bromoindoles | Pd(0) | K₂CO₃ | DMF | 110 | Dihydro-γ-carbolines | 62-76 | acs.org |

| 2-(Phenylaminomethyl)-3-bromoindole | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 110 | Benzo-β-carboline | 78 | acs.org |

| N-(o-Iodophenyl)acrylamides | Pd₂(dba)₃·CHCl₃ / (R)-BINAP | Ag₃PO₄ or PMP | Not specified | Not specified | Substituted oxindoles | High | chim.it |

This table showcases the application of the Heck reaction on bromoindole systems, demonstrating its potential for this compound.

The Sonogashira coupling is a cross-coupling reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes. libretexts.orgwikipedia.orgnih.gov This reaction is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, leading to the synthesis of arylalkynes and conjugated enynes. mdpi.com For this compound, the Sonogashira coupling allows for the introduction of an alkynyl group at the C-7 position.

The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine). organic-chemistry.orgmdpi.com The Sonogashira reaction has been widely applied in the synthesis of natural products and biologically active molecules due to its mild reaction conditions and tolerance of various functional groups. nih.govmdpi.comresearchgate.net One-pot syntheses of indoles have been developed utilizing Sonogashira coupling conditions. nih.gov

Table 3: General Conditions for Sonogashira Coupling

| Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Product | Reference |

| Aryl/Vinyl Halide | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst | Amine | Various | Arylalkyne/Enyne | libretexts.orgwikipedia.org |

| 2-Iodoaniline | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | Et₃N/CH₃CN | Polysubstituted Indoles | nih.gov |

| Aryl Halides | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd, CuI, PPh₃ | Not specified | Not specified | Coupling products | mdpi.com |

This table provides a general overview of the Sonogashira reaction, which is applicable to this compound.

Beyond the more common Suzuki, Heck, and Sonogashira reactions, other palladium-catalyzed cross-coupling reactions can be employed to functionalize the C-7 position of this compound.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. organic-chemistry.orgmdpi.comchemie-brunschwig.ch It offers a direct way to couple alkyl or aryl Grignard reagents at the C-7 position. The reaction is often favored for its use of readily available Grignard reagents. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide, catalyzed by nickel or palladium. researchgate.netwikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The alkylation of bromoindoles using a palladium-catalyzed Negishi cross-coupling has been successfully demonstrated. nih.gov

Stille Coupling: The Stille reaction employs an organotin compound (organostannane) to couple with an organic halide, catalyzed by palladium. wikipedia.orgnih.govlibretexts.org It is recognized for its versatility and functional group compatibility, though the toxicity of organotin reagents is a consideration. harvard.edumsu.edu A final Pd(0)-catalyzed Negishi and Stille cross-coupling reaction at the C-4 bromide of an indole (B1671886) scaffold has been used in the synthesis of herbindoles. nih.gov

Table 4: Overview of Kumada, Negishi, and Stille Couplings

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features | Reference |

| Kumada | Grignard (R-MgX) | Ni or Pd | Utilizes readily available Grignard reagents. | organic-chemistry.orgmdpi.com |

| Negishi | Organozinc (R-ZnX) | Ni or Pd | High functional group tolerance; couples sp³, sp², and sp carbons. | wikipedia.orgorganic-chemistry.orgnih.gov |

| Stille | Organostannane (R-SnR'₃) | Pd | Versatile and good functional group compatibility. | wikipedia.orgnih.govlibretexts.org |

While palladium catalysis dominates the landscape of cross-coupling reactions, other transition metals can also be utilized for C-C bond formation at the C-7 position of indoles. mdpi.com Recent advancements have focused on the direct C-H activation of indoles, which offers a more atom-economical approach to functionalization. acs.orgrsc.orgnih.gov

For instance, rhodium catalysts have been employed for the C-7 functionalization of tryptophan derivatives. acs.org Cobalt, being an earth-abundant and less toxic metal, is also emerging as a viable catalyst for indole synthesis and functionalization. mdpi.com These alternative methods provide complementary strategies to the well-established palladium-catalyzed reactions and are an active area of research.

Nucleophilic Substitution Reactions at the C-7 Bromine

The bromine atom at the C-7 position of this compound is a key functional group that readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide range of other functional groups, making it a versatile intermediate in the synthesis of more complex molecules. smolecule.comsmolecule.com The electron-withdrawing nature of the bromine atom deactivates the benzene (B151609) portion of the indole ring, yet the C-7 position remains susceptible to displacement by various nucleophiles.

Common nucleophilic substitution reactions at this position include:

Amination : Reaction with primary or secondary amines can yield 7-aminoindole derivatives. For instance, treatment with butylamine (B146782) under microwave irradiation can produce the corresponding 7-(butylamino) derivative.

Cyanation : The bromine can be replaced by a cyano group through reaction with copper(I) cyanide (CuCN) in a suitable solvent like dimethylformamide (DMF).

These substitution reactions significantly expand the synthetic utility of this compound, enabling the creation of a diverse library of substituted indole compounds for various research applications. smolecule.comsmolecule.com

| Nucleophile | Reagent | Product |

| Amine | Butylamine | 7-(Butylamino)-2-methylindole |

| Cyanide | Copper(I) cyanide (CuCN) | 7-Cyano-2-methylindole |

Reactivity at the Indole Nitrogen (N-1)

The nitrogen atom within the indole ring of this compound is another site of significant reactivity, allowing for further functionalization through alkylation, acylation, and cross-coupling reactions.

The indole nitrogen can be readily alkylated or acylated to introduce various substituents. These reactions typically involve the deprotonation of the N-H bond with a base, followed by reaction with an electrophilic alkylating or acylating agent. researchgate.netmdpi.com

N-Alkylation : This involves the introduction of an alkyl group onto the nitrogen atom. Common alkylating agents include alkyl halides and sulfates. For example, reaction with methyl iodide in the presence of a base like sodium hydride would yield 7-Bromo-1,2-dimethylindole.

N-Acylation : This process introduces an acyl group to the nitrogen. Acylating agents such as acid chlorides or anhydrides are typically used. For instance, reaction with acetyl chloride would produce 1-Acetyl-7-bromo-2-methylindole. smolecule.com

The introduction of substituents at the N-1 position can significantly influence the electronic properties and steric environment of the indole ring, thereby affecting its subsequent reactivity and biological activity. acs.org

| Reaction Type | Reagent Example | Product Example |

| N-Alkylation | Methyl iodide | 7-Bromo-1,2-dimethylindole |

| N-Acylation | Acetyl chloride | 1-Acetyl-7-bromo-2-methylindole |

Nitrogen-centered cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, provide powerful methods for forming C-N bonds and introducing aryl or other complex groups at the indole nitrogen. acs.orgmdpi.comacs.org These reactions are typically catalyzed by transition metals like copper or palladium. acs.orgorganic-chemistry.orgmdpi.com

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction allows for the N-arylation of indoles with aryl halides (iodides, bromides, and chlorides) and triflates. acs.orgorganic-chemistry.org The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for the success of these transformations. organic-chemistry.org

Ullmann Condensation : This copper-catalyzed reaction is another effective method for N-arylation, particularly with aryl iodides. mdpi.com The reaction conditions can be tailored, with some procedures utilizing ligands like trans-1,2-cyclohexanediamine or L-proline to improve efficiency. acs.orgmdpi.com

These cross-coupling processes are highly valued for their ability to construct complex N-arylindoles, which are important scaffolds in medicinal chemistry. mdpi.comacs.org

| Reaction | Catalyst | Coupling Partner Example | Product Example |

| Buchwald-Hartwig Amination | Palladium complex | Phenyl bromide | 7-Bromo-2-methyl-1-phenylindole |

| Ullmann Condensation | Copper salt | Phenyl iodide | 7-Bromo-2-methyl-1-phenylindole |

Transformations Involving the Methyl Group at C-2

The C-2 methyl group can be functionalized through several methods, including oxidation and halogenation. ccspublishing.org.cn

Oxidation : The methyl group can be oxidized to an aldehyde (formyl) group. acs.org For example, treatment with reagents like selenium dioxide (SeO2) or N-chlorosuccinimide (NCS) in the presence of water can convert the 2-methyl group into a 2-formyl group, yielding 7-Bromo-2-formylindole. acs.orgresearchgate.net

Halogenation : Radical bromination, such as the Wohl-Ziegler reaction using N-bromosuccinimide (NBS), can introduce a bromine atom onto the methyl group, leading to the formation of 2-(bromomethyl)indole derivatives. chiba-u.ac.jp These halogenated intermediates are valuable for subsequent nucleophilic substitution reactions. chiba-u.ac.jp

Direct Functionalization via Dianion : A method for the direct functionalization of the 2-methyl group involves the generation of a C,N-dianion by treatment with a strong base combination like butyllithium (B86547) and potassium tert-butoxide. rsc.org This allows for the regiospecific introduction of various electrophiles. rsc.org

The presence of the methyl group at the C-2 position has a notable impact on the reactivity of the indole core.

Steric Hindrance : The methyl group can sterically hinder reactions at the adjacent C-3 position and the N-1 position, influencing the regioselectivity of certain transformations. acs.orgmdpi.com For example, in some N-arylation reactions, 2-methylindole (B41428) has been observed to be less reactive than unsubstituted indole due to steric effects. mdpi.com

Electronic Effects : The electron-donating nature of the methyl group increases the electron density of the indole ring, which can affect the rates and outcomes of electrophilic substitution reactions.

Directing Group : In certain reactions, the C-2 methyl group can act as a directing group, influencing the position of further substitution on the indole ring.

The interplay of the electronic and steric effects of the C-2 methyl group, combined with the influence of the C-7 bromine, makes this compound a fascinating and synthetically valuable molecule.

Electrophilic Aromatic Substitution Patterns

Research into the electrophilic substitution of this compound itself is specific, with much of the understanding derived from studies on similarly substituted indoles. A notable example of electrophilic substitution is observed in photocatalytic reactions. In a study on the visible-light photocatalytic functionalization of indoles, 7-bromoindole was subjected to reaction with diethyl bromomalonate. uit.nothieme-connect.com While the initial reaction at the C2 position proceeds via a radical pathway, a subsequent electrophilic substitution occurs at the C3 position. It is proposed that bromide ions formed during the reaction are oxidized by the photocatalyst to generate molecular bromine (Br₂). This in-situ generated bromine then acts as an electrophile, leading to bromination at the highly nucleophilic C3 position of the C2-malonylated indole intermediate. thieme-connect.com

This transformation highlights a complex reactivity pattern where an initial radical addition is followed by a classical electrophilic aromatic substitution, underscoring the high reactivity of the C3 position even in a substituted system like 7-bromoindole. The study reported the formation of a 2,3-difunctionalized product, demonstrating this electrophilic C3 bromination pathway. uit.nothieme-connect.com

Table 1: Photocatalytic Difunctionalization of 7-Bromoindole This table summarizes the products obtained from the visible-light photocatalytic reaction of 7-bromoindole with diethyl bromomalonate, which involves a sequential radical addition and electrophilic bromination.

| Starting Material | Reagents & Conditions | Product(s) | Reported Yield (%) | Reference |

| 7-Bromoindole | Diethyl bromomalonate, Ru(bpy)₃Cl₂·6H₂O, DIPEA, DMF, Blue LED, 48h | 2-(dicarboethoxy)methyl-7-bromoindole | 14 | uit.no |

| 2-(dicarboethoxy)methyl-3,7-dibromoindole | 52 | uit.no |

Radical Reactions Involving this compound

The carbon-bromine bond in this compound provides a functional handle for various transformations, including radical reactions. The bromine atom at the C7 position can be utilized as a removable directing group or as a precursor for generating radical intermediates. organic-chemistry.org

A significant radical reaction involving 7-bromoindoles is reductive debromination. Research has demonstrated that the bromine atom can be efficiently removed under radical conditions to yield the corresponding 7-unsubstituted indole. This transformation is particularly valuable in multi-step syntheses where the bromine atom is initially installed to control regioselectivity (e.g., via a Bartoli indole synthesis) and then removed in a later step. organic-chemistry.orgwordpress.com A common method for this reduction involves the use of tributyltin hydride (Bu₃SnH) as the reducing agent and azobisisobutyronitrile (AIBN) as a radical initiator. The reaction proceeds via a radical chain mechanism where a tributyltin radical abstracts the bromine atom from the indole, generating an indolyl radical at the C7 position, which then abstracts a hydrogen atom from another molecule of tributyltin hydride to afford the final product. wordpress.com

Table 2: Radical Reduction of this compound Derivatives This table details the conditions and outcomes for the radical-mediated reductive debromination of various 7-bromoindoles.

| Starting Material | Reagents & Conditions | Product | Reported Yield (%) | Reference |

| 7-Bromo-2,4-dimethylindole | Bu₃SnH, AIBN, Toluene, 110 °C | 2,4-Dimethylindole | Not specified, but part of a successful synthesis | wordpress.com |

| 7-Bromo-4-(hydroxymethyl)-2-methylindole | Bu₃SnH, AIBN, Toluene, 110 °C | 4-(Hydroxymethyl)-2-methylindole | 91 | wordpress.com |

| 7-Bromo-4-(methoxymethyl)-2-methylindole | Bu₃SnH, AIBN, Toluene, 110 °C | 4-(Methoxymethyl)-2-methylindole | 94 | wordpress.comrsc.org |

Furthermore, 7-bromoindoles can participate in photocatalytic reactions that proceed through radical intermediates. As mentioned previously, the visible-light-induced reaction of indoles with diethyl bromomalonate is initiated by the formation of a malonyl radical. uit.nothieme-connect.com This radical then adds to the electron-rich indole, typically at the C2 position, to form a radical intermediate which is subsequently oxidized and deprotonated to yield the C2-alkylated product. ccspublishing.org.cn In the case of 7-bromoindole, this C2-malonation was observed, demonstrating the substrate's ability to engage in radical C-H functionalization reactions. uit.no

Mechanistic Investigations of Reactions Involving 7 Bromo 2 Methylindole

Elucidation of Reaction Pathways for Synthesis and Derivatization

Understanding the step-by-step pathways in the synthesis and subsequent reactions of 7-bromo-2-methylindole is fundamental to optimizing reaction conditions and expanding its synthetic utility.

This compound is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C7 position readily participates in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, all of which are typically mediated by palladium catalysts.

The generally accepted mechanism for these palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle (Figure 1). nih.gov

Oxidative Addition : The cycle initiates with the oxidative addition of the aryl halide, this compound, to a coordinatively unsaturated Pd(0) species. This step forms a square planar Pd(II) complex.

Transmetalation : The organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling or a copper acetylide in Sonogashira coupling) then undergoes transmetalation, where the organic group is transferred to the Pd(II) center, displacing the halide.

Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium complex couple and are expelled as the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov

The efficiency of each step can be influenced by various factors, including the choice of catalyst precursor, ligands, base, and solvent. Bench-stable Pd(II) precatalysts are often used, which are reduced in situ to the active Pd(0) species. nih.gov

The synthesis of the this compound core itself relies on cyclization reactions where specific intermediates play a crucial role.

One prominent synthetic route involves a Sonogashira coupling followed by a base-mediated cyclization.

Step 1: Iodination : The synthesis starts with 4-bromo-2-methylaniline, which is iodinated to introduce an iodine atom ortho to the amino group, forming an iodinated aniline (B41778) intermediate.

Step 2: Sonogashira Coupling : This intermediate is then coupled with an alkyne via a Sonogashira reaction, creating a key 2-alkynyl-aniline intermediate.

Step 3: Cyclization : The crucial cyclization is then induced by a base, such as potassium tert-butoxide. The mechanism likely involves the deprotonation of the aniline nitrogen, followed by a nucleophilic attack of the resulting anion onto the alkyne (a 5-endo-dig cyclization), forming the indole (B1671886) ring. A protonation step then yields the final this compound product.

Another significant method is the Bartoli indole synthesis, which is particularly useful for creating 7-substituted indoles. This reaction involves the addition of a vinyl Grignard reagent to a nitroarene, such as an ortho-bromonitrobenzene. The reaction proceeds through a series of intermediates, including a nitroso species and a 3,3-sigmatropic rearrangement, ultimately leading to the formation of the indole ring after elimination.

In derivatization, Friedel-Crafts alkylations of this compound with chiral dehydroalanines in the presence of Lewis acids proceed through the formation of an electrophilic species from the dehydroalanine (B155165). researchgate.net The electron-rich indole then acts as a nucleophile, attacking this electrophile, typically at the C3 position, to form a new carbon-carbon bond. This initial adduct is a key intermediate that determines the stereochemical outcome of the final product. researchgate.net

Understanding Regioselectivity and Stereoselectivity

Controlling the position (regio-) and spatial orientation (stereo-) of new chemical bonds is paramount in synthesis. In reactions of this compound, these outcomes are governed by a delicate interplay of electronic and steric factors.

The substituents on the indole ring exert profound control over reactivity.

Steric Effects : The methyl group at the C2 position provides steric hindrance, which can disfavor reactions at the adjacent C3 position if the incoming electrophile or reagent is large. However, in many cases, the electronic activation at C3 outweighs this steric effect. In Friedel-Crafts reactions, the 2-methyl group is considered activating and, combined with the C7-bromo group, leads to good yields, suggesting a cooperative electronic effect that overcomes steric hindrance. researchgate.net In enantioselective N-alkylation reactions, the presence of a methyl group at the C7 position was found to not negatively impact the reaction, allowing for high yield and excellent enantiomeric ratio, demonstrating that steric hindrance at this position is well-tolerated. nih.gov

The combination of these effects leads to predictable regioselectivity. For instance, electrophilic substitution overwhelmingly occurs at C3, while cross-coupling reactions are directed by the C7-bromo position.

In transition metal-catalyzed reactions, such as the cross-couplings mentioned earlier, ligands coordinated to the metal center are not mere spectators but play a decisive role in determining reactivity and selectivity. researchgate.net

The choice of ligand can influence:

Catalyst Stability and Activity : Ligands stabilize the metal center and modulate its electronic properties. Electron-rich, bulky phosphine (B1218219) ligands, for example, can promote the oxidative addition step and stabilize the active catalytic species. scispace.com

Regioselectivity : In C-H activation reactions, ligands can help direct the catalyst to a specific C-H bond, although in the case of this compound, the C-Br bond is the most reactive site for cross-coupling. ccspublishing.org.cn

Stereoselectivity : In asymmetric catalysis, chiral ligands are essential for inducing enantioselectivity. The ligand creates a chiral environment around the metal center, forcing the reactants to approach in a specific orientation. This leads to the preferential formation of one enantiomer over the other. acs.org For example, in the Friedel-Crafts alkylation of indoles, the stereochemical outcome is highly dependent on the Lewis acid and any associated chiral auxiliaries. researchgate.net Studies on related indole systems show that different Lewis acids (e.g., SnCl₄, AlEtCl₂) lead to the best diastereomeric ratios depending on the exact substitution pattern of the indole. researchgate.net

The table below illustrates how different Lewis acid catalysts affect the diastereoselectivity in the Friedel-Crafts alkylation of substituted indoles with a chiral dehydroalanine derivative (3a), highlighting the crucial role of the catalyst system.

Interactive Table: Effect of Lewis Acid on Diastereomeric Ratio (d.r.) in Friedel-Crafts Alkylation of Indoles

| Indole Derivative | Lewis Acid | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| 7-Bromoindole (B1273607) | SnCl₄ | 68 | >95:5 | researchgate.net |

| 7-Bromoindole | AlEtCl₂ | 65 | 90:10 | researchgate.net |

| 7-Bromoindole | AlEt₂Cl | 50 | 80:20 | researchgate.net |

| This compound | AlEtCl₂ | 70 | 80:20 | researchgate.net |

| This compound | AlEt₂Cl | 65 | 70:30 | researchgate.net |

| 5-Chloro-2-methylindole | AlEt₂Cl | 75 | >95:5 | researchgate.net |

Kinetic Studies of Key Transformation Steps

Kinetic studies provide quantitative insight into reaction mechanisms, helping to identify the rate-determining step and the species involved in it. While specific kinetic data for reactions of this compound are not extensively reported in the searched literature, principles from related indole systems can be applied.

For instance, kinetic studies on the oxidative dearomatization of a substituted indole revealed a zeroth-order dependence on the indole concentration and a first-order dependence on both the oxidant and the catalyst concentrations. nih.gov This suggests that the rate-determining step involves the catalyst and the oxidant, and it occurs after the initial interaction with the indole substrate. A proposed mechanism would involve a fast pre-equilibrium where the catalyst and substrate form a complex, followed by a slower, rate-limiting oxidation of this complex. nih.gov

In palladium-catalyzed cross-coupling reactions, kinetic studies can help elucidate the rate-limiting step, which can be oxidative addition, transmetalation, or reductive elimination, depending on the specific substrates, ligands, and conditions. acs.org For example, if the reaction rate is independent of the concentration of the organometallic partner but dependent on the aryl halide concentration, oxidative addition is likely the rate-determining step. Such investigations are crucial for optimizing catalytic systems for efficiency and selectivity.

Computational Chemistry and Theoretical Analysis

Computational chemistry serves as a powerful tool for elucidating the intricate details of molecular structure, reactivity, and reaction mechanisms. In the context of this compound, theoretical analysis provides invaluable insights that complement experimental findings. By employing quantum mechanical methods, researchers can model the behavior of this molecule at the electronic level, offering predictions and explanations for its chemical properties.

DFT Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure of molecules. For this compound, DFT calculations can illuminate the influence of the bromo and methyl substituents on the indole ring's reactivity. The electron-withdrawing nature of the bromine atom at the 7-position and the electron-donating effect of the methyl group at the 2-position create a unique electronic environment.

DFT studies on related substituted indoles have shown that such calculations can predict molecular properties like the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.comijcce.ac.ir The MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would likely show a region of negative potential around the nitrogen atom and the π-system of the pyrrole (B145914) ring, indicating their nucleophilic character. Conversely, the area around the bromine atom would exhibit a more positive potential.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability. ijcce.ac.ir In this compound, the electron-donating methyl group would be expected to raise the HOMO energy, while the electron-withdrawing bromine atom would lower the LUMO energy, potentially narrowing the HOMO-LUMO gap and influencing its reactivity in various chemical transformations.

Table 1: Predicted Electronic Properties of this compound from Conceptual DFT

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Relatively Low | Suggests ability to participate in reactions with nucleophiles. |

| HOMO-LUMO Gap | Moderate | Reflects a balance of stability and reactivity. |

Prediction of Reaction Energetics and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction energetics and the characterization of transition states. For reactions involving this compound, such as electrophilic substitution or cross-coupling reactions, DFT calculations can determine the activation energies and reaction enthalpies. rsc.org

By modeling the reaction pathways, researchers can identify the most likely mechanisms. For instance, in an electrophilic substitution reaction, calculations can compare the energies of the transition states for substitution at different positions on the indole ring, thereby predicting the regioselectivity. The presence of the bromine and methyl groups is expected to direct incoming electrophiles primarily to the C3 position.

The study of transition states provides a snapshot of the highest energy point along the reaction coordinate. The geometry and electronic structure of the transition state reveal key details about bond breaking and bond formation. nih.gov For example, in a palladium-catalyzed cross-coupling reaction at the C7-Br bond, computational modeling can elucidate the structure of the oxidative addition transition state, providing insights into the role of the palladium catalyst and its ligands. chemscene.com

Table 2: Hypothetical Reaction Energetics for Electrophilic Bromination at C3 of 2-methylindole (B41428) vs. This compound

| Reaction | Reactant | Predicted Activation Energy (kcal/mol) | Predicted Reaction Enthalpy (kcal/mol) |

|---|---|---|---|

| Electrophilic Attack at C3 | 2-methylindole | Lower | Exergonic |

Note: This table is illustrative and based on general principles of substituent effects. Actual values would require specific DFT calculations.

Analysis of Bonding and Hyperconjugation Effects

A deeper analysis of the electronic structure of this compound involves examining the nature of its chemical bonds and the subtle electronic interactions within the molecule. Natural Bond Orbital (NBO) analysis is a computational technique used to study these features. ijcce.ac.ir

The bromine atom at the C7 position also participates in electronic interactions. While it is primarily an electron-withdrawing group due to its high electronegativity (inductive effect), it can also donate electron density to the aromatic ring through its lone pairs (resonance effect). NBO analysis can help to dissect these opposing effects and provide a more nuanced understanding of the C-Br bond and its influence on the aromatic system. smolecule.com

The interplay of these electronic effects, including inductive effects, resonance, and hyperconjugation, ultimately governs the chemical behavior of this compound. Computational analyses are essential for disentangling these complex interactions and providing a detailed picture of the molecule's electronic landscape. researchgate.net

Table 3: Key Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-methylindole |

7 Bromo 2 Methylindole As a Versatile Synthetic Scaffold

Construction of Complex Indole (B1671886) Alkaloids and Natural Products

The strategic placement of the bromo and methyl groups on the 7-Bromo-2-methylindole scaffold makes it an invaluable intermediate in the synthesis of complex indole alkaloids and other natural products.

Integration into Multi-Step Total Synthesis Strategies

This compound and its derivatives are key intermediates in multi-step total synthesis, where the bromine atom is often used as a strategic placeholder that is removed in a later step. A notable example is the total synthesis of indole alkaloids isolated from Tricholoma species. The synthesis plan often involves the Bartoli indole synthesis to create the 7-bromo-substituted indole core, which is then further functionalized.

In these syntheses, a common concluding step is the radical reduction of the 7-bromoindole (B1273607) intermediate to the final 7-unsubstituted indole alkaloid. This is typically achieved with high efficiency using reagents like tributyltin hydride (Bu₃SnH) and an initiator such as AIBN. This strategy demonstrates the utility of the 7-bromo group as a temporary functional handle that facilitates the construction of the molecular backbone before its removal to yield the natural product.

For instance, the synthesis of several alkaloids from Tricholoma mushrooms begins with 4-bromo-3-nitrotoluene, which is converted through a series of reactions, including the Bartoli reaction, to key this compound intermediates. These intermediates are then transformed into the final natural products.

Table 1: Total Synthesis of Tricholoma Alkaloids via this compound Intermediates

| Target Alkaloid | Key 7-Bromo Intermediate | Key Transformation Steps | Overall Yield | Reference |

|---|---|---|---|---|

| 2,4-Dimethylindole | 7-Bromo-2,4-dimethylindole | 1. Bartoli reaction of 4-bromo-3-nitrotoluene. 2. Radical reduction with Bu₃SnH. | 62% | semanticscholar.org |

| 4-(Hydroxymethyl)-2-methylindole | 7-Bromo-4-(hydroxymethyl)-2-methylindole | 1. Bromination of starting material. 2. Bartoli reaction. 3. Hydrolysis. 4. Radical reduction. | 41% | semanticscholar.org |

| 4-(Methoxymethyl)-2-methylindole | 7-Bromo-4-(methoxymethyl)-2-methylindole | 1. Bromination of starting material. 2. Bartoli reaction. 3. Methoxide treatment. 4. Radical reduction. | 37% | semanticscholar.org |

Role in Building Fused Heterocyclic Systems

The indole framework is itself a fused heterocyclic system, and this compound is a precursor for constructing even more complex, multi-ring structures. The bromine atom is particularly useful for engaging in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are central to building fused systems onto the indole core.

A prominent example is the synthesis of pyrrolocarbazole scaffolds, which are the core structures of dictyodendrin alkaloids. Synthetic strategies often involve the formation of a new pyrrole (B145914) ring fused to a substituted indole. While not always starting directly from this compound, these syntheses employ bromo-substituted indoles as key building blocks. For example, a bromoindole can undergo a Buchwald-Hartwig amination followed by an intramolecular C-H activation to construct the fused pyrrolocarbazole system. The presence of the bromine atom is critical for these coupling strategies, enabling the programmed assembly of complex heterocyclic architectures.

Design and Synthesis of Novel Heterocyclic Systems

The unique reactivity of the indole nucleus, modified by the 7-bromo and 2-methyl substituents, allows for its use in creating novel heterocyclic systems with unique three-dimensional structures.

Bridged and Spirocyclic Indole Derivatives

Spirocyclic indoles, which contain a carbon atom common to two rings, are a fascinating class of molecules. Methods have been developed for the direct synthesis of spirocycles from indole precursors. One such strategy involves a dearomatizing spiroannulation, where an indole reacts with a dihalide in a double C-C bond-forming process. Bromo-substituted indoles, such as 5-bromoindole, have been shown to be effective substrates in these reactions, successfully yielding spirocyclic products with multiple points for further functionalization. This methodology is applicable to various indole derivatives, suggesting that this compound could serve as a valuable precursor for generating unique spirocyclic scaffolds.

Another approach to spirocycles involves the reaction of dianions generated from 1,3-dicarbonyl compounds with electrophilic indole derivatives like 3-(2-bromoethyl)indole. This one-pot reaction constructs both a spirocyclopropyl ring and an N-heterocyclic ring in a single process.

Annulation Reactions for Expanded Ring Systems

Annulation, the process of building a new ring onto an existing molecule, is a powerful tool in synthetic chemistry. This compound derivatives can be employed in cascade or domino annulation reactions to create expanded and polycyclic heterocyclic systems. For example, Lewis acid-catalyzed annulation of 2-bromomethylindoles with electron-rich arenes and heteroarenes can produce complex, benzo-fused annulated carbazole (B46965) derivatives. Catalysts like zinc triflate (Zn(OTf)₂) and iron(III) chloride (FeCl₃) have been shown to be effective in promoting these cascade reactions, which form multiple bonds in a single operation.

Furthermore, substituted indoles can undergo condensation reactions to form macrocyclic structures. For instance, activated 3-substituted indoles can react with aromatic aldehydes in the presence of phosphoryl chloride to yield calix semanticscholar.orgindoles, which are expanded, basket-shaped molecules. These examples highlight the potential of functionalized indoles like this compound to serve as building blocks for large, structurally complex ring systems.

Precursor for Advanced Organic Materials

The indole moiety is a key component in many advanced organic materials due to its electron-rich nature and rigid structure. researchgate.netsemanticscholar.org Halogenated indoles, such as this compound, are particularly valuable as precursors for organic electronic materials like semiconductors and fluorophores.

The C-Br bond in this compound provides a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). researchgate.net These reactions are fundamental to the synthesis of conjugated polymers, which are the active components in many organic electronic devices. By coupling brominated indole units with other aromatic or heteroaromatic building blocks, chemists can construct extended π-conjugated systems. The electronic properties of these resulting polymers, such as their conductivity and fluorescence, can be fine-tuned by the choice of the constituent monomers.

For example, indolo[3,2-b]carbazole, a planar and rigid π-conjugated system made from fused indole units, is a key structure in materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and perovskite solar cells. researchgate.netmdpi.com The synthesis of functionalized indolo[3,2-b]carbazoles and their subsequent polymerization often relies on the strategic use of brominated precursors to build the core structure and then to link the monomer units together. mdpi.com The inherent properties of this compound make it a promising candidate for incorporation into such advanced materials, contributing to the development of next-generation flexible electronics and optoelectronic devices. msstate.edu

Structure-Reactivity Relationships in Functional Material Design

The unique arrangement of a bromine atom at the 7-position and a methyl group at the 2-position of the indole ring in this compound creates a distinct electronic and steric environment. This specific substitution pattern is instrumental in defining the molecule's reactivity and its subsequent utility in the design of advanced functional materials. The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating effect of the methyl group governs the molecule's behavior in various chemical transformations, making it a versatile building block.

The bromine substituent significantly influences the electronic properties of the indole scaffold. Its electron-withdrawing character enhances the electrophilic reactivity at the C3 position of the indole ring. This heightened reactivity makes the C3 position a prime site for further functionalization, allowing for the introduction of a wide array of substituents to tailor the properties of the resulting material.

This balance of electronic effects is crucial in metal-catalyzed cross-coupling reactions, where the bromine atom serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. The ability to selectively functionalize the 7-position through these reactions, while potentially modifying the 3-position due to the activating effect of the bromine, opens up a vast synthetic landscape for creating complex molecular architectures. These architectures are foundational for developing materials with specific electronic, optical, and biological properties.

The strategic placement of the bromo and methyl groups also allows for the synthesis of various derivatives with tailored functionalities. For instance, the bromine atom can be replaced through nucleophilic substitution reactions, offering another avenue for diversification. smolecule.com Furthermore, the indole ring itself can undergo oxidation and reduction reactions, adding to the synthetic versatility of the this compound core. smolecule.com

In the context of functional material design, these structure-reactivity relationships are paramount. For example, in the field of organic electronics, the ability to precisely tune the electronic properties of the indole core through substitution at the 3- and 7-positions can lead to the development of new organic semiconductors and fluorescent probes. smolecule.com The photophysical properties of materials derived from this compound, such as their absorption and emission characteristics, are directly linked to the nature and position of the substituents on the indole ring. researchgate.netresearchgate.net

Interactive Data Table: Reactivity of this compound Derivatives

| Derivative | Position of Additional Substituent | Type of Reaction | Key Finding |

| 3-Acetyl-4-bromo-7-methylindole | 3-Acetyl, 4-Bromo | Nucleophilic Substitution | Bromine at position 4 can be replaced by nucleophiles. smolecule.com |

| 3-Acetyl-4-bromo-7-methylindole | 3-Acetyl, 4-Bromo | Oxidation/Reduction | The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol. smolecule.com |

| 3-Acetyl-4-bromo-7-methylindole | 3-Acetyl, 4-Bromo | Coupling Reactions | Can participate in Suzuki-Miyaura or Heck reactions. smolecule.com |

| 7-Bromo-1-ethyl-2-methyl-indoline | 1-Ethyl | Nucleophilic Substitution | The bromine atom can be replaced by other nucleophiles. smolecule.com |

| 7-Bromo-1-methylindoline-2,3-dione | 1-Methyl, 2,3-dione | Nucleophilic Substitution | The bromine atom can be replaced by nucleophiles. evitachem.com |

| 7-Bromo-1-methylindoline-2,3-dione | 1-Methyl, 2,3-dione | Condensation Reactions | Carbonyl groups can react with amines or alcohols. evitachem.com |

Advanced Characterization Techniques in Mechanistic and Synthetic Studies

Spectroscopic Analysis for Structure Elucidation and Purity Assessment

Beyond basic spectral data for routine identification, advanced spectroscopic methods are indispensable for detailed structural analysis and purity evaluation in the context of synthetic and mechanistic studies involving 7-bromo-2-methylindole. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for these purposes.

In mechanistic investigations, NMR is a powerful tool for analyzing complex reaction mixtures and identifying transient intermediates or byproducts. For instance, in studies of oxidative coupling reactions, ¹H NMR analysis of the crude reaction product is used to determine the diastereomeric ratio (d.r.) of products formed when this compound reacts with other molecules. nih.govunibo.it This provides crucial information about the stereoselectivity of the reaction. Furthermore, product distribution can be quantified by integrating non-overlapping peaks in the ¹H-NMR spectrum of a crude reaction mixture after extraction. acs.org

In situ monitoring of reactions by NMR spectroscopy can also elucidate reaction pathways. For example, low-temperature ¹H NMR spectroscopy has been used to monitor the reaction of related indole (B1671886) compounds, demonstrating its utility in tracking the formation of specific products over time. acs.org This technique is invaluable for understanding the kinetics and mechanism of reactions involving this compound.

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of newly synthesized derivatives of this compound, providing an exact mass measurement that validates the chemical formula.

| Technique | Application in Studying this compound | Research Findings |

| ¹H NMR Spectroscopy | Determination of diastereomeric ratio (d.r.) in asymmetric synthesis. | Used to establish the d.r. of products from reactions of this compound, achieving ratios up to 11:89. unibo.it |

| Analysis of crude reaction mixtures to determine product distribution. | Employed to quantify product selectivity by integrating characteristic signals in the spectrum of extracted reaction mixtures. acs.org | |

| ¹³C NMR Spectroscopy | Structural confirmation of complex derivatives. | Provides detailed information on the carbon framework, complementing ¹H NMR data to confirm the structure of reaction products. unl.edu |

| High-Resolution Mass Spectrometry (HRMS) | Unambiguous confirmation of elemental composition. | Confirms the molecular formula of novel derivatives, distinguishing them from potential isomers or byproducts. |

Chromatographic Methods for Reaction Monitoring and Product Isolation

Chromatographic techniques are fundamental to the practical synthesis and study of this compound, enabling real-time reaction monitoring and efficient purification of the target compound from complex mixtures.

Thin-layer chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction. tandfonline.com In the synthesis of this compound and its subsequent reactions, TLC allows chemists to observe the consumption of starting materials and the formation of products. For example, in palladium-catalyzed syntheses of indole derivatives, TLC is used to determine the point of reaction completion. orgsyn.org The visualization of spots under UV light is particularly effective for fluorescent indole compounds. orgsyn.org

For the isolation and purification of this compound and its derivatives, column chromatography is the most common technique. Silica (B1680970) gel is typically used as the stationary phase, with a solvent system (eluent) chosen to effectively separate the desired product from unreacted starting materials, catalysts, and byproducts. rsc.org In cases requiring higher purity or for the separation of closely related isomers, High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is employed. RP-HPLC was used to purify a 2-TFE-3-oxindole product derived from indole oxidation, demonstrating its utility for separating polar products from aqueous reaction mixtures. acs.org

| Technique | Purpose | Specific Application Example |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Used to follow the progress of Fischer indole synthesis and subsequent functionalization reactions. tandfonline.com |

| Monitored the completion of palladium-catalyzed N-heteroannulation to form indole structures. orgsyn.org | ||

| Column Chromatography | Product Purification | Isolation of this compound derivatives from crude reaction mixtures using a silica gel stationary phase. rsc.org |

| Recrystallization | Product Purification | Often used after column chromatography to obtain highly pure crystalline material suitable for further analysis. |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Analysis & Purification | Analysis of reaction mixtures to confirm product distribution and for preparative purification of polar indole derivatives. acs.org |

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography provides the most definitive evidence for the molecular structure of a crystalline compound. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers, offering an unambiguous three-dimensional representation of the molecule.

This technique is also crucial for verifying the topology of products from complex cycloaddition or coupling reactions where spectroscopic data alone might be insufficient for a definitive structural assignment. acs.org The resulting crystallographic data, including atomic coordinates and thermal displacement parameters (B-factors), can also provide insights into molecular packing in the crystal lattice and regions of conformational flexibility within the molecule. nih.gov

| Parameter | Information Gained | Significance for this compound Derivatives |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. | Provides fundamental data for the crystal structure solution. |

| Atomic Coordinates | Determines the precise position of each atom in 3D space. | Allows for the calculation of exact bond lengths and angles, confirming the molecular connectivity and geometry. unibo.it |

| Absolute Configuration | Unambiguously assigns the stereochemistry at chiral centers. | Essential for studies involving asymmetric synthesis and for understanding structure-activity relationships. unibo.it |

| Conformational Details | Reveals the molecule's preferred shape, such as ring planarity or puckering. | X-ray analysis has confirmed the near-planar conformation of the indole ring in derivatives of this compound. unibo.it |